Dimecolonium iodide

Description

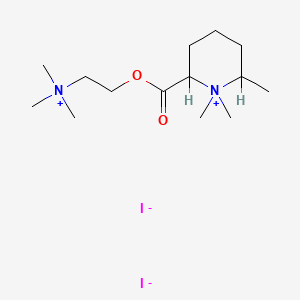

Dimecolonium iodide (CAS: 3425-97-6) is a quaternary ammonium compound classified under iodide derivatives.

Properties

CAS No. |

3425-97-6 |

|---|---|

Molecular Formula |

C14H30I2N2O2 |

Molecular Weight |

512.21 g/mol |

IUPAC Name |

trimethyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |

InChI |

InChI=1S/C14H30N2O2.2HI/c1-12-8-7-9-13(16(12,5)6)14(17)18-11-10-15(2,3)4;;/h12-13H,7-11H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

UZOHFHFMSPULPR-UHFFFAOYSA-L |

SMILES |

CC1CCCC([N+]1(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-] |

Canonical SMILES |

CC1CCCC([N+]1(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-] |

Synonyms |

1,1,6-trimethyl-2-(beta-trimethylammoniumethoxycarbonyl)piperidinium diiodide dimecolin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimecolonium iodide typically involves the esterification of 2-carboxy-1,1,6-trimethylpiperidinium iodide with (2-hydroxyethyl) trimethylammonium iodide . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the ester bond.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar esterification processes. The production is carried out in reactors where the reactants are mixed under controlled conditions to produce the desired compound. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dimecolonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form reduced derivatives.

Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Dimecolonium iodide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is studied for its effects on biological systems, particularly its anticholinergic properties.

Medicine: this compound is explored for its potential therapeutic uses, especially in treating conditions related to the nervous system.

Mechanism of Action

The mechanism of action of dimecolonium iodide involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in cholinergic transmission. This results in the anticholinergic effects observed with this compound .

Comparison with Similar Compounds

Potassium Iodide (KI)

- Chemical Properties : Rapid absorption and excretion via kidneys, salivary glands, and bronchopulmonary mucosa. Excreted within 15 minutes of administration, causing mucosal irritation .

- Applications : Used in thyroid disorders, radiation protection, and expectorants.

- Side Effects : Prolonged use leads to iodism (symptoms: acneiform eruptions, rhinitis, metallic taste) due to iodine accumulation. Sensitivity varies; some individuals develop symptoms at low doses (e.g., 0.5 grains) .

Methyl Iodide (CH₃I)

- Environmental Impact : Major marine and rice paddy emissions (70% global source). Estimated annual flux: 71 Gg yr⁻¹ from rice fields, contributing to atmospheric iodine cycles .

- Stability : Volatile and photolabile, limiting pharmaceutical use.

- The latter’s non-volatile, charged structure may enhance stability in formulations .

Dimethylsulphonium Iodide

Schiff Base Iodide Compounds (e.g., [m-BrBz-1-APy]I₃)

- Conductivity : Achieves 1.03 × 10⁻⁴ S cm⁻¹ at 343 K, surpassing conventional iodides like CuPbI₃ (10⁻⁸ S cm⁻¹ at 298 K). Mechanism involves I⁻/I₃⁻ ion migration through supramolecular channels .

- Applications : Solid-state electrolytes for dye-sensitized solar cells (DSSCs) and batteries.

- Contrast with this compound: Schiff base compounds prioritize ionic conductivity, while dimecolonium’s structure suggests focus on bioactivity. No conductivity data exist for dimecolonium .

Data Table: Key Properties of Iodide Compounds

| Compound | CAS Number | Key Properties | Applications |

|---|---|---|---|

| This compound | 3425-97-6 | Quaternary ammonium structure; limited toxicity data | Potential antimicrobial/antiseptic |

| Potassium iodide | 7681-11-0 | Rapid absorption/excretion; iodism at high doses | Thyroid therapy, radiation protection |

| Methyl iodide | 74-88-4 | High volatility; marine/rice paddy emissions (71 Gg yr⁻¹) | Atmospheric iodine cycling |

| Dimethylsulphonium iodide | Not provided | Melting point: 165°C; high anti-Staphylococcus activity | Antimicrobial formulations |

| Schiff base iodide ([m-BrBz-1-APy]I₃) | Custom synthesis | Conductivity: 1.03 × 10⁻⁴ S cm⁻¹ at 343 K | Solid-state electrolytes, DSSCs |

Biological Activity

Dimecolonium iodide, a compound with the molecular formula , is recognized for its significant biological activity, particularly due to its anticholinergic properties. This article delves into its mechanisms of action, biological effects, and research findings, supported by relevant data tables and case studies.

This compound functions primarily as a nicotinic antagonist , inhibiting the action of acetylcholine at nicotinic acetylcholine receptors (nAChRs). This inhibition results in decreased cholinergic transmission, which can have various physiological effects.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 512.21 g/mol |

| CAS Number | 3425-97-6 |

| IUPAC Name | trimethyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |

The compound's structure includes a trimethylpiperidinium moiety, which is pivotal for its biological activity. The specific ester structure enhances its affinity for nAChRs compared to similar compounds.

Anticholinergic Properties

This compound's primary biological activity is attributed to its anticholinergic effects. This property is beneficial in various clinical settings, particularly in managing conditions characterized by excessive cholinergic activity.

Case Studies:

- Study on Muscle Relaxation : In a controlled study involving animal models, this compound demonstrated significant muscle relaxation properties by blocking neuromuscular transmission at the motor end plate.

- Impact on Heart Rate : Another study indicated that administration of this compound resulted in increased heart rate due to reduced parasympathetic (vagal) tone.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits nAChRs in neuronal cultures, leading to decreased neurotransmitter release. The concentration-dependent effects observed suggest potential therapeutic applications in conditions like myasthenia gravis and other neuromuscular disorders.

In Vivo Studies

Various animal studies have confirmed the compound's efficacy in modulating cholinergic signaling pathways. Notably:

- Analgesic Effects : Research has indicated that this compound may exert analgesic effects through central anticholinergic mechanisms.

- Gastrointestinal Motility : this compound has been shown to reduce gastrointestinal motility in experimental models, highlighting its potential use in treating gastrointestinal disorders.

Comparative Analysis with Similar Compounds

This compound exhibits distinct advantages over other anticholinergic agents such as atropine and scopolamine:

| Compound | Mechanism of Action | Affinity for nAChRs | Clinical Uses |

|---|---|---|---|

| Dimecolonium | Nicotinic antagonist | High | Neuromuscular disorders |

| Atropine | Muscarinic antagonist | Moderate | Bradycardia, organophosphate poisoning |

| Scopolamine | Muscarinic antagonist | Low | Motion sickness |

Q & A

Q. What steps are necessary to address conflicting crystallographic data in published studies on this compound derivatives?

- Methodological Answer : Re-analyze diffraction patterns using Rietveld refinement (e.g., via GSAS-II) and compare with Cambridge Structural Database entries. If discrepancies persist, conduct single-crystal XRD with synchrotron radiation for higher resolution. Publish negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.